5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-6-10(14(17)18)7(2)13(12-6)5-8-3-4-9(19-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBPKPNFYJWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The pyrazole core is synthesized via nitration of 3,5-dimethyl-1H-pyrazole. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs selectively at the 4-position due to the electron-donating methyl groups directing electrophilic attack. The reaction yields 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6) with a melting point of 123–125°C and a molecular weight of 141.13 g/mol.
Reaction Conditions:
Alkylation with 5-(Chloromethyl)furan-2-carboxylate
The alkylation step introduces the furan-methyl group to the pyrazole core. A nucleophilic substitution reaction between 3,5-dimethyl-4-nitro-1H-pyrazole and 5-(chloromethyl)furan-2-carboxylate is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80–90°C for 8–12 hours, yielding the intermediate 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylate .
Optimization Insights:
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in a water-ethanol mixture (1:1 v/v). Refluxing at 70–80°C for 3–4 hours converts the ester to the final carboxylic acid. Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from ethanol.
Typical Yield: 85–90% after purification.
Alternative Methodologies and Modifications
One-Pot Nitration-Alkylation Approach
A patent (WO2001012189A1) describes a one-pot method combining nitration and alkylation using a phase-transfer catalyst (tetrabutylammonium bromide). This approach reduces reaction time from 14–18 hours to 8–10 hours, albeit with a slightly lower yield (65–70%).
Key Data:
Microwave-Assisted Synthesis
Recent studies report microwave-assisted alkylation, reducing reaction time to 20–30 minutes. Using 300 W irradiation and DMF as the solvent, the intermediate ester forms in 75% yield, comparable to conventional methods but with improved energy efficiency.
Analytical Characterization and Quality Control
Critical analytical data for the final product include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 265.22 g/mol | HRMS |
| Melting Point | 198–202°C | DSC |
| Purity | ≥98% | HPLC (C18 column) |
| IR (KBr, cm⁻¹) | 1705 (C=O), 1520 (NO₂) | FT-IR |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.38 (s, 6H, CH₃), 5.21 (s, 2H, CH₂) | NMR spectroscopy |
Hydrolysis byproducts (e.g., unreacted ester) are monitored via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane-ethyl acetate eluent.
Challenges and Mitigation Strategies
Nitro Group Instability
The nitro group in the pyrazole ring is prone to reduction under acidic or high-temperature conditions. To mitigate this, reactions involving the nitro moiety are conducted at or below 60°C, and reducing agents (e.g., Zn/HCl) are avoided.
Regioselectivity in Alkylation
Competing N- versus O-alkylation is minimized by using a bulky base (e.g., K₂CO₃) and polar aprotic solvents that stabilize the transition state favoring N-alkylation.
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batches) employs continuous-flow reactors for nitration and alkylation steps, enhancing heat dissipation and reducing hazardous intermediate accumulation. Typical metrics include:
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The furoic acid moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) as coupling agents.
Major Products
Reduction: 5-[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]-2-furoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: More complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Research has indicated that compounds containing the pyrazole moiety exhibit potent antioxidant and anti-inflammatory effects. The presence of the nitro group in 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid enhances these biological activities. Studies utilizing molecular docking simulations have shown that this compound interacts effectively with biological targets involved in oxidative stress and inflammation, making it a candidate for therapeutic applications in diseases characterized by these conditions .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Various derivatives of pyrazole have shown effectiveness against a range of bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
Recent studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may facilitate interactions with targets involved in cancer cell signaling pathways, promoting apoptosis in malignant cells .
Agricultural Applications
Pesticidal Properties
The compound's unique structure has led to investigations into its potential as a pesticide. Pyrazole derivatives are known for their ability to act as herbicides and insecticides. The efficacy of this compound against specific pests has been documented, suggesting its utility in crop protection strategies .
Plant Growth Regulation
Studies have also explored the role of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in certain crops, likely due to its influence on phytohormonal pathways .
Materials Science
Nonlinear Optical Properties
The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. The presence of the pyrazole ring contributes to its ability to generate second-order harmonics, which is valuable for developing advanced optical materials .
Polymer Chemistry
In polymer science, this compound can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Table 1: Structural and Molecular Data
Functional Group Impact on Properties
Thiophene vs. Furan: Replacing furan with thiophene introduces sulfur’s larger atomic radius and lower electronegativity, altering π-electron delocalization and reactivity. This may influence solubility (e.g., thiophene’s higher lipophilicity) and stability in oxidative conditions .
Steric and Solubility Considerations: The nitrophenoxy variant (C₁₂H₉NO₆) has a bulkier aromatic substituent, likely reducing solubility in polar solvents compared to the target compound . The dichlorophenoxy group in 4-(2,4-dichlorophenoxymethyl)benzoic acid introduces steric hindrance and halogen-based hydrophobicity, which could affect binding interactions in biological systems .
Molecular Weight Trends :
Research and Application Insights
Biological Activity
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (commonly referred to as DMNPF) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of DMNPF, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.
- Molecular Formula : C₁₁H₁₁N₃O₅
- Molecular Weight : 265.22 g/mol
- CAS Number : 380580-59-6
1. Anti-inflammatory Activity
DMNPF has been evaluated for its anti-inflammatory properties in various studies. The pyrazole nucleus is known for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : DMNPF potentially inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in the inflammatory response. Research indicates that compounds with similar structures exhibit significant inhibition of these cytokines at low concentrations .
| Study Reference | Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| DMNPF | 61% | 76% | |
| Related Pyrazole | 76% | 86% |
2. Anticancer Activity
Recent studies have highlighted the potential of DMNPF as an anticancer agent. Pyrazole derivatives have shown promising results against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies have demonstrated that DMNPF can induce cytotoxic effects on cancer cell lines such as HCT116 and MCF7. The IC50 values indicate significant potency, suggesting that DMNPF may disrupt cell cycle progression and induce apoptosis in these cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 1.1 |
| MCF7 | 3.3 |
| Huh-7 | 1.6 |
3. Antimicrobial Activity
The antimicrobial properties of DMNPF have also been explored, particularly against bacterial strains.
- In Vitro Efficacy : Studies have assessed the effectiveness of DMNPF against various pathogens, including E. coli and Staphylococcus aureus. The presence of the pyrazole ring enhances its antimicrobial activity, making it a candidate for further development in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Case Studies
Several case studies have documented the synthesis and evaluation of DMNPF and related compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including DMNPF, and tested their biological activities. The results indicated that modifications to the pyrazole structure could enhance anti-inflammatory and anticancer properties .
- Comparative Analysis : The efficacy of DMNPF was compared with standard drugs like dexamethasone for anti-inflammatory activity, revealing comparable results at specific concentrations .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
